molecular formula C22H22N2O2 B244892 N-[3-(pentanoylamino)phenyl]-2-naphthamide

N-[3-(pentanoylamino)phenyl]-2-naphthamide

Cat. No. B244892
M. Wt: 346.4 g/mol
InChI Key: SJUFOMPQQYXJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(pentanoylamino)phenyl]-2-naphthamide, also known as Compound A, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of N-[3-(pentanoylamino)phenyl]-2-naphthamide A involves the inhibition of the NF-κB pathway. This pathway is responsible for the regulation of various genes involved in inflammation, cancer, and fibrosis. N-[3-(pentanoylamino)phenyl]-2-naphthamide A inhibits the activation of this pathway, thereby reducing the expression of these genes and their associated effects.
Biochemical and Physiological Effects:
N-[3-(pentanoylamino)phenyl]-2-naphthamide A has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of various signaling pathways involved in cancer and fibrosis. Additionally, it has been shown to reduce the production of reactive oxygen species, which are involved in various disease processes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(pentanoylamino)phenyl]-2-naphthamide A is its high potency, which allows for the use of lower concentrations in lab experiments. This reduces the potential for off-target effects and increases the specificity of the compound. Additionally, N-[3-(pentanoylamino)phenyl]-2-naphthamide A has been shown to be stable under various conditions, making it suitable for use in various experimental settings. However, one limitation of N-[3-(pentanoylamino)phenyl]-2-naphthamide A is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[3-(pentanoylamino)phenyl]-2-naphthamide A. One potential direction is the development of more potent derivatives of the compound. Another direction is the investigation of the compound's potential for use in combination therapy with other drugs. Additionally, further research is needed to fully understand the mechanisms of action of N-[3-(pentanoylamino)phenyl]-2-naphthamide A and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-[3-(pentanoylamino)phenyl]-2-naphthamide A involves the reaction of 2-naphthoyl chloride with N-(3-aminophenyl) pentanamide in the presence of a base such as triethylamine. The reaction results in the formation of N-[3-(pentanoylamino)phenyl]-2-naphthamide A, which can be purified using column chromatography.

Scientific Research Applications

N-[3-(pentanoylamino)phenyl]-2-naphthamide A has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. These properties make it a potential candidate for the treatment of various diseases such as cancer, fibrosis, and inflammation.

properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(pentanoylamino)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-2-3-11-21(25)23-19-9-6-10-20(15-19)24-22(26)18-13-12-16-7-4-5-8-17(16)14-18/h4-10,12-15H,2-3,11H2,1H3,(H,23,25)(H,24,26)

InChI Key

SJUFOMPQQYXJBH-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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